MK-3697

概要

説明

MK-3697は、主に不眠症の治療のために開発された選択的オレキシン2受容体拮抗薬です。オレキシン受容体は、覚醒、覚醒、食欲の調節に重要な役割を果たしています。 オレキシン2受容体に選択的に作用することで、this compoundは、他の生理学的プロセスに大きな影響を与えることなく、睡眠を促進するのに役立ちます .

科学的研究の応用

MK-3697 has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of orexin receptor antagonists and their chemical properties.

Biology: Employed in research to understand the role of orexin receptors in biological processes such as sleep regulation and appetite control.

Medicine: Investigated for its potential therapeutic applications in treating insomnia and other sleep disorders.

Industry: Utilized in the development of new pharmaceuticals targeting orexin receptors .

作用機序

MK-3697は、オレキシン2受容体に選択的に結合して拮抗することにより、その効果を発揮します。この受容体は、主に覚醒と覚醒を促進することに関与しています。オレキシン2受容体を阻害することにより、this compoundは覚醒を減らし、睡眠を促進します。 関与する分子標的および経路には、覚醒と睡眠覚醒サイクルを調節するオレキシンシグナル伝達経路が含まれます .

類似の化合物との比較

類似の化合物

MK-1064: 睡眠促進効果が類似した別の選択的オレキシン2受容体拮抗薬。

スボレキサント: オレキシン1受容体とオレキシン2受容体の両方を標的とする二重オレキシン受容体拮抗薬。

レムボレキサント: 不眠症の治療に使用される別の二重オレキシン受容体拮抗薬

独自性

This compoundは、オレキシン2受容体に対する高い選択性においてユニークです。これにより、二重オレキシン受容体拮抗薬と比較して、副作用を最小限に抑えて睡眠を促進することができます。 この選択性により、ナルコレプシーやカタプレクシーの副作用のリスクが低減され、不眠症の治療のための有望な候補となっています .

生化学分析

Biochemical Properties

MK-3697 interacts with the orexin 2 receptor (OX2R), demonstrating a high affinity with a Ki value of 1.1 nM . It is selective for OX2R over the orexin 1 receptor (OX1R), with a Ki value of 3,600 nM for the latter . This interaction with the orexin receptors plays a crucial role in its biochemical activity.

Cellular Effects

The effects of this compound at the cellular level are primarily related to its influence on sleep regulation. By antagonizing the orexin 2 receptor, this compound can decrease active awake time and increase slow wave sleep (SWS) and rapid eye movement (REM) sleep .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the orexin 2 receptor, thereby inhibiting the activity of this receptor . This inhibition disrupts the normal functioning of the orexin system, which plays a key role in wakefulness and arousal.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated excellent sleep efficacy across species

Dosage Effects in Animal Models

In animal models, this compound has shown to decrease active awake time and increase slow wave sleep and rapid eye movement sleep when administered at a dose of 100 mg/kg

準備方法

合成経路および反応条件

MK-3697の合成には、2,5-二置換イソニコチンアミド誘導体の調製が含まれます。合成経路には、一般的に次の手順が含まれます。

イソニコチンアミドコアの形成: これは、特定の条件下でイソニコチン酸と適切なアミンを反応させて、コア構造を形成することを伴います。

置換反応: さまざまな置換基は、置換反応によってイソニコチンアミドコアの2位と5位に導入されます。

工業的製造方法

This compoundの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収量と純度を最大化し、製造コストを最小限に抑えるための反応条件の最適化が含まれます。 連続フロー反応器や自動合成などの技術が、効率を向上させるために採用される場合があります .

化学反応の分析

反応の種類

MK-3697は、次のようなさまざまなタイプの化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成する可能性があります。

還元: 還元反応は、分子内の官能基を修飾するために実行できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、さまざまな置換および酸化されたthis compound誘導体が含まれ、これらは異なる薬理学的特性を持つ可能性があります .

科学研究への応用

This compoundは、次のようないくつかの科学研究への応用があります。

化学: オレキシン受容体拮抗薬とその化学的特性の研究における参照化合物として使用されます。

生物学: 睡眠調節や食欲制御などの生物学的プロセスにおけるオレキシン受容体の役割を理解するための研究で使用されます。

医学: 不眠症やその他の睡眠障害の治療における潜在的な治療的用途について調査されています。

類似化合物との比較

Similar Compounds

MK-1064: Another selective orexin 2 receptor antagonist with similar sleep-promoting effects.

Suvorexant: A dual orexin receptor antagonist that targets both orexin 1 and orexin 2 receptors.

Lemborexant: Another dual orexin receptor antagonist used for treating insomnia

Uniqueness

MK-3697 is unique in its high selectivity for the orexin 2 receptor, which allows it to promote sleep with minimal side effects compared to dual orexin receptor antagonists. This selectivity reduces the risk of narcoleptic and cataplectic side effects, making it a promising candidate for treating insomnia .

特性

IUPAC Name |

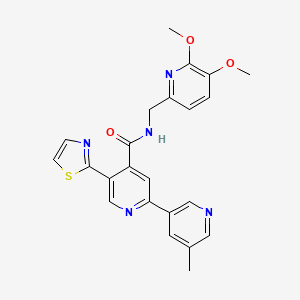

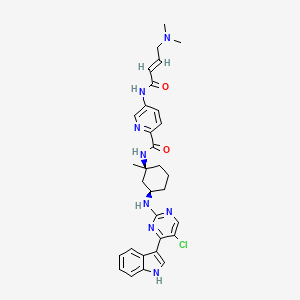

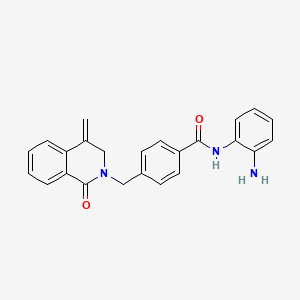

N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(5-methylpyridin-3-yl)-5-(1,3-thiazol-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S/c1-14-8-15(11-24-10-14)19-9-17(18(13-26-19)23-25-6-7-32-23)21(29)27-12-16-4-5-20(30-2)22(28-16)31-3/h4-11,13H,12H2,1-3H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOUDUXMPUHJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C2=NC=C(C(=C2)C(=O)NCC3=NC(=C(C=C3)OC)OC)C4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224846-01-8 | |

| Record name | MK-3697 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224846018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-3697 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8238285OA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the mechanism of action of MK-3697 and its therapeutic relevance?

A1: this compound acts as a selective antagonist of the orexin 2 receptor (OX2R). [] The orexin system, particularly the OX2R, plays a crucial role in regulating sleep-wake cycles. By selectively blocking OX2R, this compound inhibits orexin signaling, promoting sleep. This selective targeting is particularly relevant for insomnia treatment as it aims to improve sleep without disrupting other physiological processes regulated by the orexin system.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

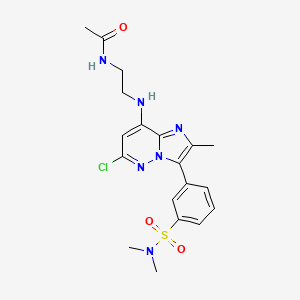

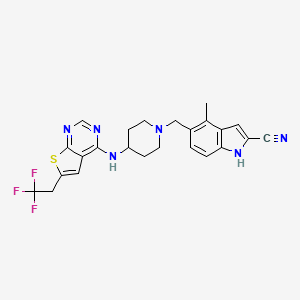

![6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B609027.png)